Decatromicin B
Overview
Description
Synthesis Analysis
The synthesis of Decatromicin B involves complex organic reactions, with emphasis on the use of various NMR experiments to elucidate its structure. The planar structure was determined through 1H, 13C, COSY, HMQC, and HMBC NMR spectra. The relative configuration of the aglycone was elucidated by NOESY experiments, and the absolute structure was determined by applying the modified Mosher's method. The absolute structure of the glycosyl moiety was determined by X-ray analysis of the O-(p-bromobenzoyl) derivative (Momose et al., 1999).
Molecular Structure Analysis
The detailed molecular structure analysis of Decatromicin B revealed a complex architecture featuring a glycosylated aglycone. This detailed analysis was instrumental in understanding the antibiotic's mode of action and its strong inhibitory effect against MRSA. The comprehensive NMR and X-ray analyses were critical in establishing the complete stereochemistry of Decatromicin B.
Chemical Reactions and Properties
Decatromicin B's chemical properties, particularly its reactions with various organic compounds, underscore its significance as a potent antibiotic. While specific chemical reactions involving Decatromicin B are not detailed in the available literature, the general synthesis approach indicates a molecule capable of undergoing reactions typical for compounds with its structural features, including glycosylation and aromatic substitutions.
Physical Properties Analysis
The physical properties of Decatromicin B, such as solubility, melting point, and specific optical rotation, are determined by its molecular structure and functional groups. These properties are crucial for understanding the compound's behavior in biological systems and its antibiotic activity. The isolation process involving butyl acetate extraction, silica gel column chromatography, and Sephadex LH-20 column chromatography provides insights into its physical characteristics (Momose et al., 1999).
Scientific Research Applications
Antibiotic Properties : Decatromicin B was isolated from the culture broth of Actinomadura sp. MK73-NF4. This compound, along with Decatromicin A, has shown effectiveness in inhibiting the growth of Gram-positive bacteria, including MRSA. This discovery highlights its potential as an antibiotic agent (Momose et al., 1999).
Chemical Structure and Analysis : The structures of Decatromicins A and B, which are significant for their antibacterial properties, were elucidated through various NMR experiments. This structural analysis is crucial for understanding the mode of action and potential modifications of these compounds (Momose et al., 1999).
Efficacy Against Gram-Negative and Gram-Positive Bacteria : A study identified six previously undescribed spirotetronates (including Decatromicins C–G) and evaluated their antibacterial activity against Gram-negative bacteria (Acinetobacter baumannii) and Gram-positive bacteria (Staphylococcus aureus). Decatromicin B demonstrated potent antibacterial activities against both types of bacteria, with minimal cytotoxicity against human cancer cell lines, indicating its broad-spectrum antibacterial potential (Ching et al., 2022).
properties
IUPAC Name |
(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXASMGHNZATD-KUDIZNKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@]23C(=O)C(=C([C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C/C/C(=C\[C@@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56Cl2N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 100943561 |
Citations
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